Cyclolithistide

Catalog No.
S641564
CAS No.
M.F
C54H86ClN11O15
M. Wt
1164.8 g/mol
Availability
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Cyclolithistide

Product Name

Cyclolithistide

IUPAC Name

(2R)-N-[(3S,9S,12S,15S,21S,24S)-15-(3-amino-3-oxopropyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1S)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide

Molecular Formula

C54H86ClN11O15

Molecular Weight

1164.8 g/mol

InChI

InChI=1S/C54H86ClN11O15/c1-12-16-36-54(80)81-33(10)46(65-49(75)37(58-26-67)21-27(2)3)40(69)24-42(71)59-31(8)53(79)66(11)39(22-28(4)5)50(76)63-44(29(6)30(7)55)51(77)61-35(19-20-41(56)70)48(74)64-45(32(9)68)52(78)62-38(23-34-17-14-13-15-18-34)47(73)57-25-43(72)60-36/h13-15,17-18,26-33,35-40,44-46,68-69H,12,16,19-25H2,1-11H3,(H2,56,70)(H,57,73)(H,58,67)(H,59,71)(H,60,72)(H,61,77)(H,62,78)(H,63,76)(H,64,74)(H,65,75)/t29?,30?,31-,32-,33?,35-,36-,37+,38-,39-,40?,44?,45-,46?/m0/s1

InChI Key

MCBWUKGHTRJHCZ-CUIHLGEVSA-N

Synonyms

cyclolithistide A

Canonical SMILES

CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C

Isomeric SMILES

CCC[C@H]1C(=O)OC(C(C(CC(=O)N[C@H](C(=O)N([C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@H](C)O)CCC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C

Cyclolithistide is a natural product found in Theonella swinhoei with data available.

Cyclolithistide A is a cyclic peptide lactone derived from marine lithistid sponges, particularly isolated from the species Discodermia japonica. This compound is characterized by its unique structure, which includes a cyclic backbone and a series of amino acids that contribute to its biological activity. The cyclic nature of Cyclolithistide A enhances its stability and resistance to proteolytic degradation, making it a subject of interest in pharmaceutical research .

The chemical reactivity of Cyclolithistide A involves several key transformations, primarily focusing on its synthesis and modifications. Cyclolithistide A can undergo hydrolysis to yield its constituent amino acids, which can then be analyzed for structural elucidation. High-performance liquid chromatography (HPLC) is typically employed to separate these amino acids post-hydrolysis . Additionally, the compound's lactone functionality allows for potential acylation reactions, which can be exploited in further chemical modifications or in the synthesis of analogs.

Cyclolithistide A exhibits notable biological activities, particularly antifungal properties. Studies have demonstrated its effectiveness against various fungal pathogens, suggesting that it may serve as a lead compound for developing new antifungal agents. The mechanism of action appears to involve disrupting fungal cell membranes, leading to cell lysis and death . Furthermore, the compound's structural stability contributes to its potential as a therapeutic agent with favorable pharmacokinetic properties.

The synthesis of Cyclolithistide A can be achieved through both natural extraction from marine sources and synthetic methodologies. The natural extraction involves isolating the compound from marine sponges using solvent extraction techniques followed by purification through chromatographic methods. On the synthetic side, cyclization techniques such as solid-phase peptide synthesis can be employed to construct the cyclic structure, followed by oxidative folding to stabilize disulfide bonds that are crucial for maintaining the peptide's integrity .

Cyclolithistide A has potential applications in several fields:

  • Pharmaceutical Development: Due to its antifungal properties, it can be explored as a candidate for new antifungal drugs.
  • Biotechnology: Its stable structure makes it suitable for use in drug delivery systems or as a scaffold for designing peptide-based therapeutics targeting specific receptors.
  • Research: Cyclolithistide A serves as a model compound for studying cyclic peptides and their interactions with biological systems.

Interaction studies involving Cyclolithistide A focus on its binding affinities and mechanisms of action against target organisms. Research has indicated that Cyclolithistide A interacts with fungal membranes, causing permeability changes that lead to cell death. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often used to investigate these interactions quantitatively . Additionally, studies on structure-activity relationships help identify modifications that enhance efficacy or broaden the spectrum of activity against different pathogens.

Cyclolithistide A belongs to a broader class of cyclic peptides known as cyclotides, which share similar structural features but differ in their specific biological activities and stability profiles. Here are some similar compounds:

Compound NameSourceKey FeaturesBiological Activity
VarvA CyclotidePlantsCyclic structure with disulfide bondsAntimicrobial
Kalata B8Plants (e.g., Viola)Cyclic cystine knot topologyAntiviral
StellatolidesMarine SpongesCyclic depsipeptides with various functionsAntifungal

Uniqueness of Cyclolithistide A: Unlike other cyclotides, Cyclolithistide A specifically exhibits strong antifungal activity and is derived from marine sources, which may confer unique properties not found in terrestrial cyclotides. Its lactone structure also distinguishes it from many other cyclic peptides that lack this feature.

Cyclolithistide A was first isolated in 1998 from the lithistid sponge Theonella swinhoei collected in the Pacific Ocean. Initial structural elucidation via NMR spectroscopy and mass spectrometry revealed a 21-membered macrocycle incorporating three unusual residues: 4-amino-3,5-dihydroxyhexanoic acid (Adha), formyl-leucine, and 4-chloroisoleucine (4-Cl-Ile). A 2013 study revised its sequence using advanced HMBC correlations and chiral-phase GC-MS, correcting the absolute configurations of key residues. Recent work (2024) synthesized four 4-Cl-Ile stereoisomers, confirming the 2S,3R,4R configuration through derivatization with L- and D-fluoro-dinitrophenylazide (FDAA).

Key Milestones:

YearDiscovery/AdvancementMethodologyReference
1998Initial isolationNMR, MS
2013Structural revisionHMBC, GC-MS
2024Absolute configuration resolvedSynthetic isomer analysis

Classification within Marine-Derived Cyclic Depsipeptides

Cyclolithistide A belongs to the cyclic depsipeptide family, distinguished by:

  • Lactone linkage: Ester bond between Adha’s hydroxyl group and C-terminal leucine.
  • Non-ribosomal features: Includes D-amino acids and chlorinated residues, indicative of non-ribosomal peptide synthetase (NRPS) biosynthesis.
  • Structural analogs: Shares motifs with papuamides (anti-HIV) and callipeltin A (antifungal), though lacks polyketide extensions common in other sponge-derived depsipeptides.

Comparative Features of Marine Cyclic Depsipeptides:

CompoundSourceKey ResiduesBioactivity
Cyclolithistide ATheonella swinhoei4-Cl-Ile, AdhaAntifungal
Papuamide ATheonella mirabilisβ-methoxytyrosine, DhoyaAnti-HIV
Callipeltin ACallipelta sp.3,4-dimethylglutamineAntifungal

Taxonomic Distribution in Marine Sponge Species

Cyclolithistide A exhibits limited taxonomic distribution:

  • Primary host: Theonella swinhoei (Lithistida: Theonellidae).
  • Geographic variants: Specimens from Japan’s Discodermia japonica yielded identical NMR profiles but revised configurations.
  • Absence in relatives: Not detected in Theonella conica or 13 other T. swinhoei populations, suggesting rare biosynthetic capability.

Significance in Natural Product Chemistry

Cyclolithistide A underscores three key themes in natural product research:

  • Stereochemical complexity: The 4-Cl-Ile residue’s 2S,3R,4R configuration challenges synthetic efforts, requiring asymmetric aldol reactions for isomer synthesis.
  • Biogenetic novelty: Chlorination at isoleucine’s δ-position implicates novel halogenases in sponges or symbiotic bacteria.
  • Bioactivity potential: Demonstrates antifungal activity against Candida albicans (MIC < 1 µg/mL), though mechanisms remain uncharacterized.

Synthetic Challenges:

  • Macrocyclization: Lactone formation necessitates precise control over Adha’s hydroxyl reactivity.
  • Chlorination: Site-specific δ-chlorination of isoleucine lacks efficient enzymatic mimics.

Cyclolithistide possesses the molecular formula C54H86ClN11O15, with a molecular weight of 1164.79 grams per mole and a monoisotopic molecular weight of 1163.5993388 [5]. The compound belongs to the class of cyclic depsipeptides, which are characterized by the presence of both amide and ester linkages within their cyclic structure [1] [5]. This classification distinguishes cyclolithistide from conventional cyclic peptides, as depsipeptides contain hydroxy carboxylic acid residues that form ester bonds rather than traditional amide bonds found in standard peptides [7].

The molecular composition of cyclolithistide reveals a complex arrangement of eleven amino acid residues and one hydroxy acid component, forming a sophisticated macrocyclic structure [1] [2]. Unlike many other cyclic peptides found in marine organisms, cyclolithistide does not contain cysteine residues and therefore lacks disulfide bonds, which are commonly responsible for structural stability in other cyclic peptides [1] [2]. Instead, the compound relies on its macrocyclic lactone architecture and unique amino acid composition for structural integrity and biological activity [1] .

Table 1: Molecular Properties and Structural Characteristics of Cyclolithistide

PropertyValueReference
Molecular FormulaC54H86ClN11O15 [5]
Molecular Weight (g/mol)1164.79 [5]
Monoisotopic Molecular Weight1163.5993388 [5]
Chemical ClassificationCyclic depsipeptide [1] [5]
Ring System30-membered macrocycle [1] [2]
Number of Amino Acid Residues11 amino acids + 1 hydroxy acid [1] [2]
Number of Disulfide Bonds0 (no cysteine residues) [1] [2]
Stereochemistry ClassificationComplex stereochemistry with multiple chiral centers [1] [8] [9]
OriginMarine lithistid sponges (Discodermia japonica) [1] [2] [3]
Biological ActivityAntifungal activity [1] [10]
Structural TypePeptide lactone with ester linkage [1] [7]

The physicochemical properties of cyclolithistide reflect its complex structure and marine origin [5]. The compound exhibits characteristics typical of cyclic depsipeptides, including enhanced stability compared to linear peptides and resistance to enzymatic degradation . The presence of a chlorine atom within the molecular structure, specifically incorporated into the 4-chloroisoleucine residue, contributes to the compound's unique chemical properties and potentially influences its biological activity [1] [8] [11].

Cyclic Peptide Lactone Architecture

The structural architecture of cyclolithistide is defined by its 30-membered macrocyclic framework, which represents a sophisticated molecular scaffold that distinguishes it from other marine-derived peptides [1] [2]. This macrocyclic structure is formed through the cyclization of a linear peptide precursor, resulting in a head-to-tail connection that creates the characteristic ring system [1] . The cyclization process involves the formation of an ester linkage between the carboxyl terminus and a hydroxyl group within the peptide chain, creating the lactone functionality that is central to the compound's classification as a peptide lactone [1] [7].

The depsipeptide nature of cyclolithistide is manifested through the replacement of conventional amide linkages with ester bonds at specific positions within the cyclic structure [7]. This structural modification significantly impacts the conformational flexibility and biological properties of the molecule, as ester linkages exhibit different rotational barriers compared to amide bonds [7]. The decreased resonance delocalization in ester bonds relative to amides results in enhanced conformational flexibility, which may contribute to the compound's ability to interact with biological targets [7].

The macrocyclic architecture of cyclolithistide provides several advantages in terms of structural stability and biological activity [1] . The cyclic nature of the molecule constrains the peptide backbone, reducing conformational entropy and potentially enhancing binding affinity to specific biological targets [1]. Additionally, the macrocyclic structure protects the compound from exopeptidase degradation, as the absence of free amino and carboxyl termini prevents enzymatic cleavage at these vulnerable sites .

The 30-membered ring system of cyclolithistide represents an intermediate size within the spectrum of macrocyclic natural products [1] [2]. This ring size allows for sufficient flexibility to accommodate various conformations while maintaining structural integrity [1]. The specific arrangement of amino acid residues within this macrocyclic framework creates a three-dimensional structure that is optimized for biological activity, particularly antifungal properties [1] [10].

Unique Amino Acid Components

The structural complexity of cyclolithistide is largely attributed to the presence of several unique amino acid components that are not commonly found in standard proteins [1] [2] [10]. These unusual residues contribute significantly to the compound's biological activity and structural stability, representing key features that distinguish cyclolithistide from conventional peptides [1] [2]. The incorporation of non-proteinogenic amino acids is a characteristic feature of many marine natural products, reflecting the specialized biosynthetic capabilities of marine organisms [1] [10].

Table 2: Unique Amino Acid Components in Cyclolithistide

Amino Acid ComponentMolecular FormulaStereochemistryUnique FeaturesReference
4-Chloroisoleucine (4-CIle)C6H12ClNO22S,3R,4R absolute configurationChlorine substitution at position 4 [1] [8] [9] [11]
4-Amino-3,5-dihydroxyhexanoic acid (Adha)C6H13NO4Previously unassigned, addressed in revised structureTwo hydroxyl groups at positions 3 and 5 [4] [2] [3]
Formyl-leucineC7H13NO3 (with formyl group)L-configuration with N-formyl modificationN-terminal formyl modification [1] [10]
Standard proteinogenic amino acidsVariousMixed L- and D-configurationsStandard amino acid backbone structures [2] [3]

4-Chloroisoleucine (4-CIle)

4-Chloroisoleucine represents one of the most distinctive structural features of cyclolithistide, characterized by the presence of a chlorine atom at the fourth carbon position of the isoleucine side chain [1] [8] [11]. This halogenated amino acid residue is relatively rare in natural products and contributes significantly to the unique chemical properties of cyclolithistide [1] [8]. The absolute configuration of the 4-chloroisoleucine residue has been definitively established as 2S,3R,4R through comprehensive synthetic and analytical studies [1] [8] [9] [11].

The determination of the absolute configuration of 4-chloroisoleucine in cyclolithistide required sophisticated analytical approaches, including the synthesis of four different stereoisomers of the amino acid and subsequent comparison with the natural product [8] [9] [11]. The synthetic strategy employed furfural-derived N-Boc imine and propionaldehyde as starting materials to generate the various stereoisomeric forms of 4-chloroisoleucine [8] [9]. Analysis of the acid hydrolysate of cyclolithistide and comparison with synthetic samples using derivatization with L- and D-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) permitted the unambiguous assignment of the 2S,3R,4R configuration [8] [9] [11].

The presence of the chlorine substituent at position 4 of the isoleucine residue introduces significant steric and electronic effects that influence the overall conformation and biological activity of cyclolithistide [1] [8]. The chlorine atom, being electronegative and relatively large, affects the local environment around this residue and may contribute to specific intermolecular interactions that are crucial for the compound's antifungal activity [1] [8]. The incorporation of halogenated amino acids in marine natural products is often associated with enhanced biological activity and increased metabolic stability [1] [8].

4-Amino-3,5-dihydroxyhexanoic Acid (Adha)

The 4-amino-3,5-dihydroxyhexanoic acid (Adha) residue represents another unique structural component of cyclolithistide, characterized by the presence of two hydroxyl groups at positions 3 and 5 of the hexanoic acid backbone [4] [2] [3]. This non-proteinogenic amino acid contributes to the depsipeptide nature of cyclolithistide through its incorporation as a hydroxy acid component that can form ester linkages within the macrocyclic structure [4] [2] [3]. The molecular formula of Adha is C6H13NO4, reflecting the presence of the amino group and two hydroxyl functionalities [12].

The stereochemical configuration of the Adha residue was initially unassigned in the original structural determination of cyclolithistide but has been addressed in subsequent structural revision studies [4] [2] [3]. The presence of multiple chiral centers within the Adha residue adds to the overall stereochemical complexity of cyclolithistide and required careful analysis using advanced spectroscopic and chromatographic techniques [4] [2] [3]. The revision of the cyclolithistide structure included a comprehensive reassessment of the Adha configuration using chiral-phase gas chromatography-mass spectrometry and Marfey's analysis [4] [2] [3].

The two hydroxyl groups present in the Adha residue provide multiple sites for potential hydrogen bonding and may contribute to the compound's interaction with biological targets [4] [2]. The hydroxyl functionalities also represent sites for potential metabolic modification and may influence the compound's pharmacokinetic properties [4] [2]. The incorporation of dihydroxy amino acids in cyclic peptides is relatively uncommon and represents a distinctive feature of cyclolithistide that may be important for its biological activity [4] [2] [3].

Formyl-leucine

The formyl-leucine residue in cyclolithistide represents a modified form of the standard proteinogenic amino acid leucine, characterized by the presence of a formyl group attached to the amino nitrogen [1] [10]. This modification, which involves the addition of a CHO group to form an N-formyl amide linkage, significantly alters the chemical properties of the leucine residue and contributes to the overall structural complexity of cyclolithistide [1] [10]. The molecular formula of formyl-leucine is C7H13NO3, reflecting the addition of the formyl group to the standard leucine structure [1] [10].

The N-formyl modification of leucine is significant because it removes the basic character of the amino group, converting it from a primary amine to an amide [13] [14]. This modification affects the hydrogen bonding capabilities of the residue and may influence the overall conformation of the cyclolithistide molecule [13] [14]. N-formyl amino acids are relatively uncommon in natural products and often represent key structural features that contribute to biological activity [13] [14].

The presence of formyl-leucine in cyclolithistide may be related to the compound's biosynthetic pathway, as formylation reactions are known to occur during the biosynthesis of various natural products [13] [14]. The formyl group may serve as a protecting group during biosynthesis or may be essential for the biological activity of the final compound [13] [14]. The incorporation of N-formyl amino acids in peptide natural products often enhances their resistance to enzymatic degradation and may contribute to their biological stability [13] [14].

Structural Revisions and Current Understanding

The structural elucidation of cyclolithistide has undergone significant revision since its initial discovery, reflecting the inherent challenges in determining the complete structure of complex natural products [4] [2] [3]. The original structure assignment, based on initial spectroscopic analysis, has been substantially modified through subsequent detailed investigations that employed advanced analytical techniques and synthetic approaches [4] [2] [3]. These revisions have provided important insights into the true structural complexity of cyclolithistide and have established the current understanding of its molecular architecture [1] [8] [9].

The most significant structural revision involved the reassignment of the amino acid sequence within the cyclic structure [4] [2] [3]. Nuclear magnetic resonance spectroscopic analysis, particularly heteronuclear multiple bond correlation (HMBC) experiments, revealed interresidue correlations that were inconsistent with the originally proposed amino acid sequence [4] [2] [3]. This discovery necessitated a complete reevaluation of the structural assignment and led to the proposal of a revised sequence that better accounted for the observed spectroscopic data [4] [2] [3].

In addition to the sequence revision, the absolute configurations of three amino acid residues were found to be antipodal to those originally assigned [4] [2] [3]. This determination was made through the application of chiral-phase gas chromatography-mass spectrometry combined with Marfey's analysis, which allowed for the unambiguous assignment of the absolute configurations of individual amino acid components [4] [2] [3]. The correction of these stereochemical assignments was crucial for establishing the true three-dimensional structure of cyclolithistide [4] [2] [3].

Table 3: Structural Revisions and Current Understanding of Cyclolithistide

Structural AspectDetailsYear/StudyReference
Original Structure AssignmentInitially reported structure with specific sequenceOriginal discovery [10]
Revised Amino Acid SequenceDifferent amino acid sequence from original2014 revision study [4] [2] [3]
Absolute Configuration ChangesThree amino acids had antipodal configurations2014 revision study [4] [2] [3]
4-Chloroisoleucine ConfigurationDetermined as 2S,3R,4R through synthesis and analysis2024 configuration study [1] [8] [9] [11]
Adha ConfigurationConfiguration addressed in revised structure studies2014 revision study [4] [2] [3]
Analytical Methods UsedNMR spectroscopy, chiral-phase GC-MS, Marfey's analysis2014-2024 studies [1] [8] [4] [2] [3]
Current Understanding StatusStructure revision complete with confirmed stereochemistry2024 [1] [8] [9]

The most recent advancement in understanding the structure of cyclolithistide involved the definitive determination of the absolute configuration of the 4-chloroisoleucine residue [1] [8] [9] [11]. This achievement required the synthesis of all four possible stereoisomers of 4-chloroisoleucine and their comparison with the natural product through advanced analytical techniques [8] [9] [11]. The successful assignment of the 2S,3R,4R configuration for this residue completed the stereochemical characterization of cyclolithistide and represents the current state of structural understanding [1] [8] [9] [11].

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Dates

Last modified: 07-20-2023

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